molecular formula C14H15ClN2OS B3388051 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 857041-74-8

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B3388051
CAS No.: 857041-74-8
M. Wt: 294.8 g/mol
InChI Key: MQUGSDBGBZGGNI-UHFFFAOYSA-N
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Description

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide (hereafter referred to as the target compound) is a thiazole-based acetamide derivative characterized by:

  • A 1,3-thiazole ring substituted with a chloromethyl (-CH₂Cl) group at position 4.
  • An acetamide moiety (-NH-CO-CH₃) at position 2 of the thiazole.
  • A 2,3-dimethylphenyl group attached to the nitrogen of the acetamide.

This compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, sc-355302) and has a molecular weight of 294.8 g/mol .

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-5-4-6-13(10(9)2)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUGSDBGBZGGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 4-(chloromethyl)-1,3-thiazole-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group on the thiazole ring is highly reactive toward nucleophilic substitution (S<sub>N</sub>2) due to the electron-withdrawing effect of the adjacent sulfur atom.

Key Reactions:

  • Hydrolysis : Reacts with water or aqueous bases (e.g., NaOH) to form a hydroxymethyl derivative.

    R CH2Cl+H2ONaOHR CH2OH+HCl\text{R CH}_2\text{Cl}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{R CH}_2\text{OH}+\text{HCl}

    This reaction is critical for modifying solubility or further functionalization .

  • Amination : Substitution with amines (e.g., NH<sub>3</sub> or primary amines) yields amino-methyl derivatives:

    R CH2Cl+R NH2R CH2NH2+HCl\text{R CH}_2\text{Cl}+\text{R NH}_2\rightarrow \text{R CH}_2\text{NH}_2\text{R }+\text{HCl}

    Such derivatives are intermediates in synthesizing pharmacologically active compounds .

Conditions:

  • Solvents: DMF, ethanol, or THF.

  • Catalysts: Anhydrous K<sub>2</sub>CO<sub>3</sub> or triethylamine .

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or amine derivatives.

Reaction Pathways:

Condition Product Application
Acidic (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O)Carboxylic acidBioisostere for drug design
Basic (NaOH/EtOH)Free amineIntermediate for coupling reactions

Example:

R NHC O CH3HCl H2OR NH2+CH3COOH\text{R NHC O CH}_3\xrightarrow{\text{HCl H}_2\text{O}}\text{R NH}_2+\text{CH}_3\text{COOH}

This reaction is pivotal in prodrug activation .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, though steric hindrance from the 2,3-dimethylphenyl group limits reactivity at certain positions.

Documented Modifications:

  • Nitration : Requires concentrated HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C.

  • Sulfonation : Achieved with SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub>.

Outcome: Derivatives with enhanced hydrogen-bonding capacity for target engagement .

Metal Coordination and Chelation

The thiazole nitrogen and acetamide oxygen can act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes with potential catalytic or therapeutic properties.

Example Reaction:

R Thiazole+Cu OAc 2[Cu R Thiazole 2(OAc)2]\text{R Thiazole}+\text{Cu OAc }_2\rightarrow [\text{Cu R Thiazole }_2(\text{OAc})_2]

These complexes are studied for antimicrobial activity .

Cross-Coupling Reactions

The chloromethyl group enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions for bioconjugation or polymer synthesis.

Typical Conditions:

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> or CuI.

  • Solvent: DMF or toluene.

Stability and Degradation

Critical Factors:

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts .

Inference from Structural Analogs

  • Benzothiazole Derivatives : Similar compounds exhibit reactivity at the chloromethyl site for antimicrobial agent synthesis .

  • Triazole-Thioacetamides : Demonstrated utility in cross-coupling reactions for anticancer drug development.

Scientific Research Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is studied for its use in the development of novel materials with specific electronic properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications in Thiazole-Acetamide Derivatives

Key analogs of the target compound differ in substituents on the phenyl ring, thiazole ring, or acetamide group. Selected examples include:

Compound Name Substituents on Phenyl Ring Thiazole Substituent Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2,3-dimethylphenyl 4-(chloromethyl) 294.8 Research chemical
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide 3-methylphenyl 4-(chloromethyl) 280.77 Similar core structure; reduced steric bulk
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-trimethylphenyl (mesityl) 4-(chloromethyl) 306.8 Enhanced steric hindrance; potential for crystallography studies
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-chloro-4-fluorophenyl None 269.7 Synthesized as c-Abl kinase activators
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl None 285.1 Structural similarity to benzylpenicillin; crystallographic data available

Key Observations :

  • Phenyl substituents influence steric and electronic properties. For example, the 2,3-dimethylphenyl group in the target compound introduces steric hindrance, which may affect binding interactions in biological systems compared to monosubstituted analogs .

Physicochemical Properties

Physical properties such as logP (lipophilicity) and polar surface area (PSA) are critical for bioavailability and solubility:

Compound logP Polar Surface Area (Ų) Hydrogen Bond Donors/Acceptors References
Target Compound ~3.6* ~33.3* 1 donor, 3 acceptors
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]acetamide 3.67 33.3 1 donor, 3 acceptors
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ~3.5 (estimated) 41.5 1 donor, 4 acceptors

*Estimated based on analog data (e.g., ).

Analysis :

  • The target compound’s moderate logP (~3.6) suggests reasonable membrane permeability, aligning with trends in bioactive molecules .
  • A lower PSA compared to dichlorophenyl analogs may improve blood-brain barrier penetration .

Crystallographic and Structural Insights

  • Dihedral Angles : In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings form a 61.8° dihedral angle , influencing molecular packing via N–H⋯N hydrogen bonds .
  • Crystal Packing: Analogous compounds (e.g., ) exhibit varied crystal systems (monoclinic, orthorhombic) depending on substituent electronic effects.

Biological Activity

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its thiazole moiety and has been investigated for various pharmacological properties including antitumor, antibacterial, and antifungal activities.

  • Molecular Formula : C₁₄H₁₅ClN₂OS
  • CAS Number : 140176-73-4
  • Molecular Weight : 290.80 g/mol

The biological activity of thiazole derivatives often involves interference with cellular processes such as enzyme inhibition or modulation of signaling pathways. The specific mechanisms for this compound are still under investigation but may include:

  • Inhibition of Kinases : Similar compounds have shown inhibition of RET kinase activity, which is crucial in cancer proliferation pathways .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Biological Activity Overview

The biological activities reported for this compound include:

Activity TypeObservations
Antitumor Exhibits significant cytotoxic effects on cancer cell lines in vitro.
Antibacterial Effective against Gram-positive and Gram-negative bacteria.
Antifungal Demonstrates activity against common fungal pathogens.
Anthelmintic Potential efficacy in inhibiting parasitic worms based on structural analogs.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the compound's effect on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation at concentrations as low as 10 µM, with IC50 values reported in the low micromolar range .
  • Antibacterial Efficacy : In a comparative analysis against standard antibiotics, this compound showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic agent .
  • Mechanistic Studies : Research focusing on the compound's interaction with cellular targets revealed that it may inhibit specific kinases involved in cell signaling pathways related to tumor growth and survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide, and what methodological considerations are critical for yield optimization?

  • Answer : The compound can be synthesized via condensation of substituted acetamide precursors with aminothiazole derivatives. For example, in analogous thiazol-2-yl acetamide syntheses, dichloromethane and triethylamine are used as solvents and catalysts, respectively, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent . Key considerations include:

  • Temperature control : Reactions are typically conducted at 273 K to minimize side reactions.
  • Purification : Crystallization from methanol/acetone (1:1) mixtures yields high-purity single crystals .
  • Stoichiometry : A 1:1 molar ratio of arylacetic acid to aminothiazole ensures minimal unreacted starting material .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable for confirming its conformation?

  • Answer : X-ray crystallography is the gold standard for structural elucidation. For related thiazole-acetamide derivatives:

  • Crystallographic refinement : SHELXL software is widely used for small-molecule refinement, providing bond-length accuracy within 0.001 Å .
  • Hydrogen bonding : N–H⋯N interactions form inversion dimers (R₂²(8) motifs), which stabilize the crystal lattice .
  • Torsional angles : The thiazole and aryl rings exhibit dihedral angles of ~61.8°, influencing molecular packing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for thiazole-acetamide derivatives?

  • Answer : Discrepancies may arise from variations in:

  • Assay conditions : For example, MIC (minimum inhibitory concentration) values depend on bacterial strain selection and culture media. notes that chlorinated acetamides inhibit protein synthesis in S. aureus but show reduced efficacy against Gram-negative species due to permeability barriers.
  • Structural modifications : Substituents on the phenyl ring (e.g., Cl vs. methyl groups) alter lipophilicity and target binding. Comparative studies using isosteric replacements can isolate critical functional groups .
  • Data normalization : Use internal controls (e.g., ciprofloxacin) to standardize activity metrics across studies .

Q. How can crystallographic data be leveraged to predict solubility and bioavailability of this compound?

  • Answer : Crystal packing parameters inform solubility:

  • Hydrogen-bonding networks : Strong intermolecular interactions (e.g., N–H⋯N) reduce solubility in polar solvents.
  • Melting points : High melting points (>450 K) correlate with low aqueous solubility .
  • Co-crystallization : Co-formers like succinic acid can disrupt dense packing, enhancing dissolution rates .

Q. What computational methods are effective for modeling the interaction of this compound with biological targets (e.g., bacterial ribosomes)?

  • Answer :

  • Docking studies : Software like AutoDock Vina predicts binding poses to the 50S ribosomal subunit, with scoring functions prioritizing hydrogen bonds between the acetamide carbonyl and rRNA bases .
  • MD simulations : Molecular dynamics (100 ns trajectories) assess stability of ligand-target complexes, with RMSD values <2 Å indicating robust binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide
Reactant of Route 2
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide

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